1-Benzyl-3-piperidinol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJDPNCYJSWYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584868 | |

| Record name | 1-Benzylpiperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105973-51-1 | |

| Record name | 1-Benzylpiperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1-Benzyl-3-piperidinol Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No: 105973-51-1), a pivotal intermediate in modern medicinal chemistry and pharmaceutical development. The document delineates its chemical and physical properties, detailed synthesis protocols, robust analytical characterization methods, and significant applications as a building block for various therapeutic agents. Furthermore, it outlines critical safety, handling, and storage procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring. Its hydrochloride salt form enhances stability and solubility, making it highly suitable for various synthetic applications.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 105973-51-1[1] |

| Molecular Formula | C₁₂H₁₈ClNO[1] |

| Molecular Weight | 227.73 g/mol [1] |

| EINECS Number | 200-258-5[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline powder | [2] |

| Melting Point | 174-178°C | [2] |

| Boiling Point | 296.8°C at 760 mmHg | [2] |

| Flash Point | 96.3°C | [2] |

| Vapor Pressure | 0.000631 mmHg at 25°C |[2] |

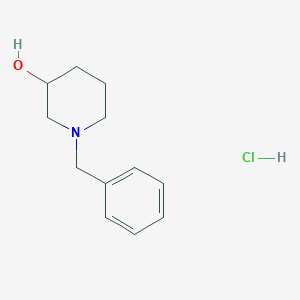

Caption: Chemical Structure of 1-Benzyl-3-piperidinol.

Synthesis and Manufacturing

The primary and most efficient synthesis of 1-Benzyl-3-piperidinol involves the reduction of its corresponding ketone, 1-Benzyl-3-piperidone. This transformation is a cornerstone reaction, valued for its high yield and selectivity.

Synthetic Pathway: Reductive Amination

The most common industrial synthesis starts from 3-hydroxypyridine, which undergoes N-benzylation to form a pyridinium salt, followed by catalytic reduction.[3] An alternative and frequently used laboratory-scale synthesis involves the direct reduction of 1-Benzyl-3-piperidone.

The causality for this choice is clear: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces the ketone functional group to a secondary alcohol without affecting the aromatic benzyl ring, ensuring a clean conversion with high product purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid, which facilitates purification through crystallization and improves the compound's stability for storage.

Caption: General Synthesis Workflow for 1-Benzyl-3-piperidinol.

Detailed Experimental Protocol

This protocol is a self-validating system, where the outcome of each step (e.g., pH change, phase separation) confirms the reaction's progress.

-

Preparation of the Free Base: If starting from N-benzyl-3-piperidone hydrochloride, it must first be converted to its free base by dissolving it in an aqueous solution of a mild base like potassium carbonate (K₂CO₃), followed by extraction with a suitable organic solvent such as ethyl acetate.[4][5]

-

Reduction Reaction: To a solution of N-benzyl-3-piperidone (e.g., 11.57 mmol) in ethanol, slowly add sodium borohydride (1.0 to 1.5 molar equivalents) in portions over 10-15 minutes, maintaining the temperature below 25°C.[4][6]

-

Reaction Monitoring: Allow the mixture to stir overnight at room temperature.[4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Work-up: Concentrate the reaction mixture under vacuum to remove the ethanol. Dissolve the resulting residue in 1.0 N HCl and wash twice with diethyl ether to remove any non-basic organic impurities.[4][5]

-

Product Isolation: Adjust the aqueous phase to a pH of 12 with a strong base (e.g., 3.0 N KOH) to deprotonate the piperidine nitrogen and precipitate the free base.[4][5]

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic phases.[4][5]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 1-Benzyl-3-piperidinol as an oil.[4][5]

-

Salt Formation: Dissolve the crude product in ethyl acetate and add a saturated solution of HCl in ethyl acetate until the pH reaches 1-2. The hydrochloride salt will precipitate.[7]

-

Final Purification: Stir the slurry, cool to allow for complete crystallization, and then collect the solid product by filtration. Dry the solid under vacuum to obtain pure this compound.[7]

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in pharmaceutical synthesis. A multi-technique approach is employed for comprehensive quality control.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. The free base typically shows a prominent [M+H]⁺ ion at m/z 192.3.[4][5]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and an acidic aqueous buffer (e.g., heptafluorobutyric acid) is effective for separating the main compound from any impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the alcohol and C-N bonds of the amine.

Caption: Key Applications in Pharmaceutical Synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. [9][10] Table 3: GHS Hazard and Precautionary Statements

| Classification | Statement | Code |

|---|---|---|

| Hazard | Causes skin irritation. | H315 [9][10] |

| Hazard | Causes serious eye irritation. | H319 [9][10] |

| Hazard | May cause respiratory irritation. | H335 [9][10] |

| Precaution | Avoid breathing dust. | P261 [9] |

| Precaution | Wash skin thoroughly after handling. | P264 [11] |

| Precaution | Wear protective gloves/eye protection/face protection. | P280 [9][11] |

| Response | IF ON SKIN: Wash with plenty of soap and water. | P302 + P352 [9] |

| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 [9]|

-

Handling: Use in a well-ventilated area or under a chemical fume hood. [10]Avoid contact with skin, eyes, and clothing. [9]Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry place. [11]Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical R&D cannot be overstated. Its well-defined synthesis, clear analytical profile, and versatile reactivity make it an indispensable building block for a wide array of therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research and development setting.

References

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- SAFETY DATA SHEET - this compound (Altern

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- 1-BENZYL-3-HYDROXY PIPERIDINE HCL. ChemBK. [Link]

- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]

- Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]

- 1-Benzyl-3-piperidone hydrochloride hydr

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

Sources

- 1. This compound CAS#: 105973-51-1 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 4. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 5. 1-Benzyl-3-piperidinol synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. fishersci.es [fishersci.es]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

physicochemical properties of 1-Benzyl-3-piperidinol hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-piperidinol Hydrochloride

Introduction

This compound is a heterocyclic organic compound belonging to the piperidine class. Structurally, it features a piperidine ring N-substituted with a benzyl group and a hydroxyl functional group at the 3-position, presented as a stable hydrochloride salt. This molecule is not an end-product therapeutic itself but serves as a highly valuable and versatile intermediate in the field of medicinal chemistry and pharmaceutical development.[1][2] Its structural motifs are pivotal in the synthesis of a wide array of bioactive molecules, including analgesics, antipsychotics, and anti-anxiety agents.[1][3] Specifically, it is a key building block for crafting muscarinic M3 selective antagonists and Rho kinase inhibitors.[4]

This guide provides a comprehensive technical overview of the essential physicochemical properties, analytical characterization methodologies, and safe handling protocols for this compound. The content is tailored for researchers, chemists, and drug development professionals who utilize this intermediate, offering field-proven insights into its application and quality control.

Chemical Identity and Core Physicochemical Properties

A thorough understanding of a synthetic intermediate's fundamental properties is the bedrock of its effective use in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection for reactions, and the appropriate analytical techniques for quality assessment.

| Property | Value | Reference(s) |

| CAS Number | 105973-51-1 | [5][6] |

| Molecular Formula | C₁₂H₁₈ClNO | [5][6] |

| Molecular Weight | 227.73 g/mol | [5][6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 174-178 °C | [5][6] |

| Solubility | Soluble in water and alcohol solvents. | [6] |

| Storage | 2-8°C, in a dry, cool, well-ventilated place. | [5][7] |

Elucidation of Properties:

-

Structure and Form: As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated. This conversion from the free base (1-Benzyl-3-piperidinol, CAS: 14813-01-5) is a deliberate and crucial step in its preparation. The salt form typically exhibits greater stability, is often a crystalline solid making it easier to handle and weigh accurately, and possesses significantly enhanced aqueous solubility compared to the oily free base—a critical advantage for certain reaction conditions or formulation studies.

-

Melting Point: The defined melting range of 174-178 °C is a key indicator of purity.[5][6] A broad or depressed melting range would suggest the presence of impurities or residual solvent, necessitating further purification.

-

Solubility Profile: The hydrochloride salt's solubility in water and polar protic solvents like methanol and ethanol is a direct consequence of its ionic character.[6] This contrasts with the free base, which shows better solubility in less polar organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[3] This differential solubility is the mechanistic basis for its purification via acid-base extraction, a common procedure in its synthesis.

-

Stability and Incompatibility: The compound is stable under recommended storage conditions.[7] However, it is incompatible with strong bases, which will deprotonate the piperidinium ion to liberate the free base. It should also be kept away from strong oxidizing agents due to the presence of the secondary alcohol and the tertiary amine.[7]

Synthesis and Rationale

This compound is typically prepared via a two-step process starting from its ketone precursor, 1-Benzyl-3-piperidone. This transformation is a foundational reaction in organic synthesis.

Caption: High-level synthetic workflow for 1-Benzyl-3-piperidinol HCl.

Causality Behind Experimental Choices:

-

Reduction of the Ketone: The conversion of 1-benzyl-3-piperidone to 1-benzyl-3-piperidinol is a classic carbonyl reduction.[4][8]

-

Choice of Reductant: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation on both laboratory and industrial scales. The rationale is its excellent selectivity. It is a mild reducing agent that readily reduces ketones and aldehydes but will not reduce other potentially present functional groups like esters, amides, or the aromatic benzyl ring. This high degree of chemoselectivity prevents the formation of unwanted byproducts and simplifies purification. The reaction is typically run in a protic solvent like ethanol or methanol, which participates in the mechanism by protonating the intermediate alkoxide.[8]

-

-

Formation of the Hydrochloride Salt:

-

Purpose: Following the reduction and purification of the free base, it is converted to the hydrochloride salt by treatment with hydrochloric acid. This step is performed for several critical reasons:

-

Enhanced Stability: Salts are generally more crystalline and less prone to degradation than their free base counterparts.

-

Ease of Handling: The free base is often an oil, which is difficult to purify, handle, and weigh accurately.[8] The hydrochloride is a free-flowing solid.

-

Increased Water Solubility: As previously mentioned, the salt form is significantly more soluble in aqueous media.

-

-

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of any chemical intermediate intended for pharmaceutical use.

Spectroscopic Analysis (Structural Confirmation)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.

-

Expected ¹H NMR Signals: The spectrum would confirm all key structural components. Protons on the benzyl group's aromatic ring would appear as a multiplet around 7.2-7.4 ppm. The two benzylic protons (-CH₂-) would present as a singlet or a pair of doublets around 3.5 ppm. The proton on the carbon bearing the hydroxyl group (-CHOH) would be a multiplet further downfield. The remaining piperidine ring protons would give rise to a complex series of overlapping multiplets in the aliphatic region.

-

Expected ¹³C NMR Signals: The spectrum would show distinct signals for the aromatic carbons of the benzyl group (127-140 ppm), the benzylic carbon (~60-65 ppm), the hydroxyl-bearing carbon (~65-70 ppm), and the other aliphatic carbons of the piperidine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.

-

Expected Absorptions: A broad peak from approximately 3200-3400 cm⁻¹ corresponds to the O-H stretch of the alcohol. Sharp peaks around 2850-3000 cm⁻¹ are due to aliphatic C-H stretching. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹.

-

Chromatographic Analysis (Purity Determination)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying any impurities.

Caption: Standard workflow for RP-HPLC purity analysis.

Self-Validating Experimental Protocol: RP-HPLC for Purity

This protocol is designed to be self-validating by including system suitability checks.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

-

Rationale: A C18 column is a robust, general-purpose choice for reverse-phase separation of moderately polar compounds. TFA is an ion-pairing agent that sharpens peaks for amines and improves chromatographic resolution.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program: Start at 10% B, hold for 2 min, ramp to 90% B over 10 min, hold for 3 min, return to 10% B over 1 min, and equilibrate for 4 min.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Prepare a working solution by diluting the stock to 0.1 mg/mL using the same diluent.

-

-

System Suitability Test (SST):

-

Perform five replicate injections of the working solution.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

-

Trustworthiness: The SST ensures the system is performing correctly before analyzing any samples. Failure indicates a problem with the column, mobile phase, or hardware that must be rectified.

-

-

Analysis and Reporting:

-

Inject the sample solution.

-

Integrate the resulting chromatogram.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Other Quality Control Tests

-

Water Content (Karl Fischer Titration): As a hydrochloride salt, the material can be hygroscopic. Karl Fischer titration is the gold standard for accurately quantifying water content, which is critical as excess water can affect reaction stoichiometries and product stability.[3][9]

-

Melting Point Analysis: Performed using a calibrated melting point apparatus. The result should fall within the specified range (174-178 °C). A sharp, well-defined range validates high purity.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

GHS Hazard Identification: [10]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Personal Protective Equipment (PPE): [7][10]

-

Eye Protection: Wear chemical safety glasses with side shields or goggles (conforming to EN 166).

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure appropriate clothing to prevent skin exposure.

-

Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed. For large-scale use or in case of insufficient ventilation, use an approved particulate respirator.

First Aid Measures: [10]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Ensure adequate ventilation in the handling area.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical agents. Its identity as a stable, solid hydrochloride salt offers significant advantages in handling and solubility over its free base form. A comprehensive understanding of its physicochemical properties—from its melting point and solubility to its spectroscopic signature—is crucial for its effective and safe implementation in research and development. The analytical protocols outlined herein, particularly RP-HPLC, provide a robust framework for ensuring the quality and purity required for advanced synthetic applications, ultimately contributing to the successful development of new therapeutics.

References

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]

- Safety Data Sheet - this compound (altern

- 1-BENZYL-3-HYDROXY PIPERIDINE HCL. ChemBK. [Link]

- 1-Benzyl-3-hydroxypiperidine. Qiyan. [Link]

- 1-N-BENZYL-3-HYDROXY-PIPERIDINE. ChemBK. [Link]

- 1-Benzyl-3-piperidone hydrochloride hydr

- Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 4. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 5. This compound CAS#: 105973-51-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Benzyl-3-piperidinol synthesis - chemicalbook [chemicalbook.com]

- 9. A12849.14 [thermofisher.cn]

- 10. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-3-piperidinol Hydrochloride

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development and medicinal chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 1-Benzyl-3-piperidinol hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its piperidine core is a privileged scaffold in numerous therapeutic agents.[3][4] This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of this compound, moving from foundational analysis to definitive confirmation. We will explore not just the "how" but the "why," grounding each analytical step in a logical, self-validating framework.

The Analytical Strategy: A Multi-Modal Approach

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it requires a confluence of data from multiple orthogonal methods. Each analysis provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence. Our strategy is predicated on a logical flow from confirming basic properties to mapping the intricate details of atomic connectivity and spatial arrangement.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 4. pdf.benchchem.com [pdf.benchchem.com]

solubility of 1-Benzyl-3-piperidinol hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Benzyl-3-piperidinol Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to advance their work in synthesis, formulation, and analytical development.

Introduction: The Critical Role of Solubility Data

This compound is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), its solubility is a fundamental property that governs its behavior in various stages of the drug development pipeline, from process chemistry to formulation design. A thorough understanding of its solubility profile in a range of organic solvents is paramount for:

-

Optimizing reaction conditions for synthesis and purification.

-

Developing robust crystallization processes .

-

Guiding the selection of excipients for formulation.

-

Ensuring accurate and reproducible results in analytical testing and biological assays.

This document moves beyond a simple data sheet to provide a foundational understanding of the factors governing the solubility of this specific molecule and equips the user with a reliable, field-proven methodology for its experimental determination.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a compound is dictated by the interplay between its intrinsic properties and the properties of the solvent. For this compound, two key aspects must be considered: the structure of the parent molecule and the impact of its salt form.

The Parent Molecule: 1-Benzyl-3-piperidinol

The free base, 1-benzyl-3-piperidinol, possesses distinct structural features that influence its solubility:

-

A Polar Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar solvents.

-

A Tertiary Amine (Piperidine Nitrogen): This nitrogen atom is a hydrogen bond acceptor.

-

A Non-polar Benzyl Group and Piperidine Ring: These bulky, hydrophobic moieties contribute to the molecule's affinity for non-polar or moderately polar environments.

Qualitative assessments indicate that the free base is soluble in common organic solvents like methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM), but demonstrates poor solubility in water[1][2]. This profile is consistent with a molecule that has both polar functional groups and a significant non-polar scaffold.

The Impact of the Hydrochloride Salt

The conversion of the basic piperidine nitrogen to its hydrochloride salt is the single most important factor altering the molecule's solubility profile. Salt formation introduces ionic character, fundamentally changing how the molecule interacts with its environment.[3][4]

-

Increased Polarity: The presence of a formal positive charge on the nitrogen and a chloride counter-ion dramatically increases the overall polarity of the molecule.

-

Enhanced Solvation in Polar Solvents: Polar solvents, particularly protic solvents like alcohols, can effectively solvate the charged ions, leading to a significant increase in solubility compared to the free base. The general expectation is that solubility will be enhanced in polar solvents such as water, methanol, and ethanol.[5][6]

-

Decreased Solubility in Non-Polar Solvents: Conversely, the high energy required to dissolve an ionic salt in a non-polar solvent (e.g., hexane, toluene) will result in very low solubility. The solvent molecules cannot effectively stabilize the separated ions.

This relationship is a critical guiding principle for solvent selection in any experimental or manufacturing process.

Sources

The Silent Scaffold: Unlocking Diverse Neurological Pathways with 1-Benzyl-3-piperidinol Hydrochloride

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Abstract

1-Benzyl-3-piperidinol hydrochloride, while not a therapeutic agent in its own right, represents a cornerstone in the synthesis of a diverse array of centrally active pharmaceuticals. This technical guide delves into the latent pharmacological potential of this versatile chemical intermediate by exploring the mechanisms of action of its most significant derivatives. We will dissect the pathways through which these molecules, born from a common scaffold, exert profound effects on neurological function, from potent analgesia to the modulation of mood and cognition. This document serves as a comprehensive resource for researchers, illuminating the path from a simple building block to complex, life-altering medications.

Introduction: The Unassuming Architect of Neurological Drugs

This compound (C₁₂H₁₈ClNO) is a piperidine derivative recognized more for its utility in the laboratory than for any intrinsic biological activity.[1] Its true significance lies in its role as a highly adaptable scaffold, a foundational structure upon which medicinal chemists construct complex molecules with precisely tailored pharmacological profiles. The benzyl group provides a lipophilic anchor and can be readily removed, while the hydroxyl group on the piperidine ring offers a reactive site for further functionalization.[2] This chemical versatility has enabled the development of drugs targeting some of the most critical neurotransmitter systems in the central nervous system (CNS). This guide will explore the mechanisms of action of key drug classes synthesized from this pivotal intermediate.

The Pharmacological Versatility of the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine core is a privileged structure in medicinal chemistry, granting access to multiple classes of CNS-active agents. By modifying the core structure, researchers have successfully developed compounds that interact with opioid, dopamine, serotonin, and acetylcholine receptors and transporters.

Opioid Receptor Modulation: The Genesis of Potent Analgesics

The piperidine ring is a central feature of the 4-anilidopiperidine class of synthetic opioids, the most famous of which is fentanyl. 1-Benzyl-4-piperidone, a close relative of 1-benzyl-3-piperidinol, is a key precursor in the synthesis of fentanyl and its analogues.[3]

Mechanism of Action: Mu-Opioid Receptor Agonism

Fentanyl and its derivatives are potent agonists of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of these ligands to the MOR in the brain and spinal cord initiates a signaling cascade that results in profound analgesia.

-

Presynaptic Inhibition: Activation of MORs on the presynaptic terminals of nociceptive neurons inhibits the release of pain-signaling neurotransmitters such as substance P and glutamate. This is achieved through the inhibition of voltage-gated calcium channels.

-

Postsynaptic Hyperpolarization: On postsynaptic neurons, MOR activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire and transmit pain signals.

The analgesic potency of these compounds is a direct result of their high affinity and efficacy at the mu-opioid receptor.[4]

Diagram: Opioid Receptor Signaling Pathway

Caption: Signaling cascade following mu-opioid receptor activation by a fentanyl derivative.

Dopaminergic System Modulation: Targeting Psychosis and Neurodegenerative Disorders

The benzylpiperidine scaffold has been instrumental in the development of selective antagonists for the dopamine D4 receptor.[5][6] These compounds hold promise for the treatment of conditions such as Parkinson's disease-related dyskinesias and certain psychiatric disorders.[6]

Mechanism of Action: Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are Gi/o-coupled GPCRs, and their antagonism blocks the downstream signaling initiated by dopamine.

-

Postsynaptic Inhibition: In the postsynaptic membrane, D4 receptor antagonists prevent dopamine from binding, thereby inhibiting the Gi/o-mediated decrease in cAMP levels. This can modulate neuronal excitability in brain regions like the prefrontal cortex and limbic system.

-

Therapeutic Implications: The high expression of D4 receptors in the cortico-basal ganglia network suggests that their modulation can influence motor control and cognitive functions.[5] Selective D4 antagonists are being investigated for their potential to treat l-DOPA-induced dyskinesias in Parkinson's disease without compromising the anti-parkinsonian effects of l-DOPA.[6] Furthermore, some studies are exploring the potential of D4 antagonists in the treatment of glioblastoma.[7]

Serotonergic and Cholinergic System Modulation: A Dual-Pronged Approach to Alzheimer's Disease

Derivatives of 1-benzylpiperidine have been engineered as dual-target inhibitors of the serotonin transporter (SERT) and acetylcholinesterase (AChE), offering a multifaceted approach to treating Alzheimer's disease.[8][9]

Mechanism of Action: SERT and AChE Inhibition

-

Serotonin Transporter (SERT) Inhibition: By blocking SERT, these drugs increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This can help alleviate the depressive and anxious symptoms often associated with Alzheimer's disease.[10] The 1-benzylpiperidine carboxamide scaffold has been shown to be effective in inhibiting both serotonin and norepinephrine reuptake.[11][12]

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE prevents the breakdown of acetylcholine in the synapse, thereby increasing the levels of this neurotransmitter. This is a key strategy to combat the cognitive decline seen in Alzheimer's disease, which is characterized by a loss of cholinergic neurons.[13]

Diagram: Dual-Target Inhibition for Alzheimer's Disease

Caption: Dual mechanism of a 1-benzylpiperidine derivative in the synapse.

Muscarinic Receptor Antagonism

The piperidine ring is a common structural motif in muscarinic receptor antagonists.[14] While less directly explored for 1-benzyl-3-piperidinol itself, its derivatives can be synthesized to act as muscarinic antagonists, which have applications in treating conditions like overactive bladder and certain respiratory diseases.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

These compounds act as competitive antagonists at muscarinic acetylcholine receptors (M1-M5), blocking the effects of the endogenous neurotransmitter acetylcholine. The specific therapeutic effect depends on the receptor subtype selectivity. For example, M3 receptor antagonists are used to relax smooth muscle in the bladder and airways.[14]

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel derivative of 1-benzyl-3-piperidinol, a series of in vitro assays are essential.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., dopamine D4 receptor).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for Gi/o-Coupled Receptors

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a Gi/o-coupled receptor (e.g., dopamine D4 or mu-opioid receptor).

Methodology:

-

Cell Culture: Culture a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor).

-

Cell Plating: Seed the cells into a 96-well plate and grow to confluence.

-

Forskolin Stimulation: Treat the cells with forskolin (an adenylate cyclase activator) to stimulate cAMP production.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist (e.g., DAMGO for MOR) in the presence of forskolin. Measure the reversal of agonist-induced inhibition of cAMP.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Summary and Future Perspectives

The versatility of the this compound scaffold is evident in the wide range of neurological targets its derivatives can engage.

Table 1: Pharmacological Profile of 1-Benzylpiperidine Derivatives

| Therapeutic Target | Mechanism of Action | Resulting Effect | Potential Therapeutic Application |

| Mu-Opioid Receptor | Agonism | Inhibition of nociceptive signaling | Analgesia |

| Dopamine D4 Receptor | Antagonism | Modulation of dopaminergic pathways | Antipsychotic, treatment of dyskinesias |

| Serotonin Transporter (SERT) | Inhibition of reuptake | Increased synaptic serotonin | Antidepressant, anxiolytic |

| Acetylcholinesterase (AChE) | Inhibition of enzyme activity | Increased synaptic acetylcholine | Cognitive enhancement (Alzheimer's) |

| Muscarinic Receptors | Antagonism | Blockade of cholinergic signaling | Anticholinergic effects |

The future of drug discovery using this scaffold lies in the development of multi-target ligands and compounds with improved selectivity and pharmacokinetic profiles. By fine-tuning the substitutions on the piperidine ring and the benzyl group, researchers can continue to unlock new therapeutic possibilities for a wide range of debilitating neurological and psychiatric disorders. The silent scaffold of this compound will undoubtedly continue to be a loud voice in the future of medicinal chemistry.

References

- Yoshinaga, H., et al. (2018). Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorganic & Medicinal Chemistry.

- Lara-Lira, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.

- Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.

- Flesher, M. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Yamada, K., et al. (2015). Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure–Activity Relationship Study of Matrine Alkaloids. Chemical and Pharmaceutical Bulletin.

- Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.

- Lara-Lira, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed.

- Daudon, M., et al. (1993). Synthesis of peripherally acting analgesic 3-arylpiperazinyl-5-benzyl-pyridazines. European Journal of Medicinal Chemistry.

- Das, B., et al. (2020). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry.

- Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.

- Filer, C. N., & Seguin, R. J. (2019). A Convenient Synthesis of the Muscarinic Cholinergic Antagonist (R)-[N-methyl- 3 H]quinuclidinyl Benzilate Methiodide. Journal of Labelled Compounds and Radiopharmaceuticals.

- Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.

- Flesher, M. M., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

- Carrieri, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- MacKenzie, A. R., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. Journal of Medicinal Chemistry.

- Diouf, O., et al. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. ResearchGate.

- Chan, W. Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- Ghelardini, C., et al. (2003). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. Bioorganic & Medicinal Chemistry.

- Flesher, M. M., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. Chemistry – A European Journal.

Sources

- 1. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. ajrconline.org [ajrconline.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 12. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacological Profile of 1-Benzyl-3-piperidinol Hydrochloride Derivatives: A Comprehensive Technical Guide

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1-benzylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its inherent structural features, including a basic nitrogen atom and a modifiable aromatic ring, allow for versatile interactions with a wide array of biological targets. This guide focuses specifically on the pharmacological landscape of 1-benzyl-3-piperidinol hydrochloride derivatives, a subclass that introduces a hydroxyl group at the 3-position of the piperidine ring. This addition not only influences the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, but also provides a crucial anchor point for further chemical elaboration, leading to a diverse range of pharmacological activities.[2] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, multifaceted pharmacological profile, and structure-activity relationships of these intriguing compounds, offering insights into their therapeutic potential.

Synthetic Pathways and Chemical Properties

The synthesis of 1-benzyl-3-piperidinol derivatives is typically achieved through a straightforward and efficient process. A common starting point is the reduction of 1-benzyl-3-piperidone. This is often accomplished using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.[3]

The presence of the hydroxyl group at the 3-position and the nitrogen atom in the piperidine ring imparts basic properties to these molecules, allowing for the formation of hydrochloride salts which often exhibit improved solubility and stability, making them suitable for pharmaceutical development.[2]

A Multifaceted Pharmacological Profile: Beyond a Single Target

Derivatives of 1-benzyl-3-piperidinol have demonstrated a remarkable ability to interact with a variety of receptors and enzymes within the central nervous system (CNS) and periphery. This polypharmacology underscores the therapeutic potential of this chemical scaffold for a range of disorders.

Cholinesterase Inhibition: A Focus on Alzheimer's Disease

A significant area of investigation for 1-benzyl-3-piperidinol derivatives has been their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[4] By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients.

The N-benzylpiperidine core is a key pharmacophore in several potent AChE inhibitors.[5] Structure-activity relationship (SAR) studies have revealed that modifications to the benzyl and piperidine moieties can significantly impact inhibitory potency and selectivity.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The pharmacological activity of 1-benzyl-3-piperidinol derivatives is exquisitely sensitive to their molecular structure. Subtle changes to the benzyl ring, the piperidine core, or the hydroxyl group can dramatically alter receptor affinity and functional activity.

Impact of Benzyl Ring Substitution

Substituents on the benzyl ring play a critical role in modulating the pharmacological profile. For instance, in the context of cholinesterase inhibition, the position and nature of substituents can influence the binding affinity to the active site of the enzyme.

The Role of the 3-Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring is a key determinant of activity. It can participate in hydrogen bonding interactions with receptor or enzyme active sites, thereby enhancing binding affinity. Furthermore, it serves as a synthetic handle for the introduction of other functional groups, allowing for the exploration of a wider chemical space.

Key Biological Targets and Therapeutic Implications

The diverse pharmacology of 1-benzyl-3-piperidinol derivatives makes them attractive candidates for the development of novel therapeutics for a range of diseases.

Neurodegenerative Disorders

The well-established role of these compounds as cholinesterase inhibitors positions them as promising leads for Alzheimer's disease and other dementias.[4] Their interactions with sigma, dopamine, and serotonin receptors may also contribute to their neuroprotective and cognitive-enhancing effects.

Pain Management

The dual activity of some derivatives as µ-opioid receptor agonists and σ1 receptor antagonists presents a novel approach to pain management. This combination has the potential to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.

Antimicrobial Applications

The demonstrated in vitro activity of certain 1-benzyl-3-piperidinol derivatives against various bacterial and fungal strains suggests their potential as a new class of antimicrobial agents.[6][7] Further investigation into their mechanism of action and in vivo efficacy is warranted.

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key in vitro assays are provided below.

Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[8]

Materials:

-

Radioligand: [³H]-(+)-Pentazocine

-

Receptor Source: Guinea pig brain membrane homogenate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Test compounds

-

96-well microplates

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

[³H]-(+)-Pentazocine (final concentration ~1-2 nM)

-

Test compound or vehicle (for total binding) or haloperidol (for non-specific binding)

-

Guinea pig brain membrane homogenate (protein concentration optimized for the assay)

-

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Ki values for the test compounds.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of test compounds to act as agonists or antagonists at the D2 dopamine receptor by quantifying their effect on cAMP levels.[9][10]

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human D2 dopamine receptor.

-

Assay Medium: Serum-free cell culture medium.

-

Forskolin: To stimulate adenylyl cyclase.

-

Test compounds

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other suitable format)

-

96- or 384-well plates

Procedure:

-

Seed the D2 receptor-expressing cells into assay plates and grow to confluency.

-

On the day of the assay, replace the culture medium with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

-

For agonist testing, add serial dilutions of the test compounds and incubate for 15-30 minutes.

-

For antagonist testing, pre-incubate with serial dilutions of the test compounds for 15-30 minutes, then add a known D2 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration.

-

Add forskolin to all wells to stimulate cAMP production and incubate for a further 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of test compounds to inhibit the reuptake of serotonin by the serotonin transporter.[11][12]

Materials:

-

Radioligand: [³H]-Citalopram or [³H]-Serotonin

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT), or rat brain synaptosomes.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Non-specific Uptake Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Test compounds

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, pre-incubate the hSERT-expressing cells or synaptosomes with the test compounds or vehicle in KRH buffer for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Serotonin (at a concentration near its Km) to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure measurement of the initial rate of uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold KRH buffer.

-

Lyse the cells or synaptosomes and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake and determine the IC₅₀ values for the test compounds.

Nicotinic Acetylcholine α7 Receptor Calcium Influx Assay

This assay assesses the functional activity of compounds at the α7 nicotinic acetylcholine receptor by measuring changes in intracellular calcium concentration.[13][14][15]

Materials:

-

Cell Line: HEK293 or GH3 cells stably expressing the human α7 nicotinic acetylcholine receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Test compounds

-

Positive Control Agonist: Nicotine or acetylcholine.

-

Antagonist: Methyllycaconitine (MLA) or α-bungarotoxin.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed the α7 receptor-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluency.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

For agonist testing, add serial dilutions of the test compounds to the wells and immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the test compounds for a defined period before adding a known α7 receptor agonist at its EC₈₀ concentration and measuring the fluorescence response.

-

Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.[16][17][18]

Materials:

-

Bacterial or Fungal Strains: (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Growth Medium: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Antibiotic/Antifungal: (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate growth medium.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microbes with no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.

Data Summary

The following tables summarize the pharmacological data for representative 1-benzyl-3-piperidinol derivatives and related compounds.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Reference |

| Derivative 15b | eeAChE | 0.39 | [4] |

| Derivative 15j | eqBChE | 0.16 | [4] |

Table 2: Receptor Binding Affinities

| Compound | Target | Ki (nM) | Reference |

| Benzylpiperidine Derivative | σ1 Receptor | 10.9 | [11] |

| Benzylpiperidine Derivative 52 | µ-Opioid Receptor | 56.4 | [10] |

| Benzylpiperidine Derivative 52 | σ1 Receptor | 11.0 | [10] |

| Benzylpiperazine Derivative 15 | σ1 Receptor | 1.6 | [9][19] |

| 4-Benzylpiperidine Derivative | Dopamine Transporter (DAT) | IC₅₀ = 109 | [17] |

| 4-Benzylpiperidine Derivative | Norepinephrine Transporter (NET) | IC₅₀ = 41.4 | [17] |

| 4-Benzylpiperidine Derivative | Serotonin Transporter (SERT) | IC₅₀ = 5246 | [17] |

| 3-O-benzyl derivative 8a | Dopamine D4 Receptor | 205.9 | [13] |

| Benzylpiperidine Derivative | α7 Nicotinic Receptor | Sub-µM IC₅₀ | [20] |

Table 3: Antimicrobial Activity

| Compound Class | Microorganism | Activity | Reference |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Potent | [21] |

| N-benzyl piperidin-4-one derivatives | Escherichia coli | Potent | [21] |

| Piperidine derivatives | Staphylococcus aureus | Active | [6][16] |

| Piperidine derivatives | Escherichia coli | Active | [6][16] |

Visualizing Molecular Interactions and Pathways

To better understand the mechanisms of action of 1-benzyl-3-piperidinol derivatives, it is helpful to visualize their interactions with their biological targets and the signaling pathways they modulate.

Figure 1: A schematic overview of the diverse biological targets of 1-benzyl-3-piperidinol derivatives and their primary downstream effects.

Figure 2: A generalized workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of novel, biologically active molecules. The accumulated body of research demonstrates that derivatives of this core structure can be tailored to interact with a wide range of important biological targets, including cholinesterases, GPCRs, ion channels, and transporters. This multifaceted pharmacology opens up exciting avenues for the development of new therapeutics for a variety of complex diseases.

Future research in this area should focus on several key aspects:

-

Target Selectivity: A deeper understanding of the structure-activity relationships is needed to design derivatives with improved selectivity for specific targets, thereby minimizing off-target effects.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are required to evaluate the therapeutic efficacy, safety, and pharmacokinetic profiles of promising lead compounds.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which these compounds exert their effects will be crucial for their rational optimization and clinical development.

References

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.29.1–1.29.17. [Link]

- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.

- BenchChem. (2025). Application Notes and Protocols for (R)-Citalopram Oxalate in Serotonin Reuptake Inhibition Assays.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- Ghourab, N., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(11), 5878.

- Zhu, W., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15984.

- Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 249.

- Hossain, M. A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.

- Ferris, M. J., et al. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience, 1(3), 231–240.

- Mthombeni, P. P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 705-713.

- BenchChem. (2025).

- Hossain, M. A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives.

- Khan, S. A., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives.

- D'hoedt, D., et al. (2017). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells.

- Im, H.-J., et al. (2008). Calcium influx assay in primary chondrocyte culture.

- Paskiet, D. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 303–309.

- ION Biosciences. (n.d.). D2 Dopamine Receptor Assay(s).

- Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012.

- Papke, R. L., et al. (2020). Allosterically Potentiated α7 Nicotinic Acetylcholine Receptors: Reduced Calcium Permeability and Current-Independent Control of Intracellular Calcium. The Journal of pharmacology and experimental therapeutics, 373(1), 10–20.

- López-Causapé, C., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4478.

- Li, Y., et al. (2023). Structure–activity relationship of piperidine derivatives with antibacterial and antifungal activities.

- Li, Y., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Oncology Letters, 12(2), 1277–1282.

- Plath, N., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(3), 200–210.

- Shi, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175.

- Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.

- de Souza, B. V., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 3(11), 16013–16023.

- Lucchi, C., et al. (2004). Activation of the recombinant human α7 nicotinic acetylcholine receptor significantly raises intracellular free calcium. Journal of Neurochemistry, 91(4), 987–996.

- Gould, G. G., et al. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(4), 271–278.

- PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine.

- Chen, F., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(1), 21–27.

- Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.

- Bononi, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 259, 115664.

- Lisciani, R., et al. (1983). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. Arzneimittel-Forschung, 33(8), 1105–1111.

- Tan, C. M., et al. (2000). Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors. The Journal of pharmacology and experimental therapeutics, 295(2), 639–649.

- Schiavone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1332–1341.

- Perregaard, J., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6064–6074.

- Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887.

- Tadiparthi, R., et al. (2012). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 55(22), 9935–9946.

Sources

- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innoprot.com [innoprot.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Allosterically Potentiated α7 Nicotinic Acetylcholine Receptors: Reduced Calcium Permeability and Current-Independent Control of Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. academicjournals.org [academicjournals.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. revvity.com [revvity.com]

Whitepaper: The Strategic Role of the 1-Benzyl-3-piperidinol Scaffold in Modern CNS Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification and utilization of "privileged scaffolds" offer a significant strategic advantage. These molecular frameworks are capable of interacting with multiple, diverse biological targets, providing a robust starting point for developing novel therapeutics. The 1-Benzyl-3-piperidinol moiety has emerged as a quintessential example of such a scaffold. While not possessing significant intrinsic biological activity itself, its true value lies in its role as a versatile and synthetically tractable building block. Its structural features—a lipophilic N-benzyl group aiding blood-brain barrier penetration, a conformationally flexible piperidine ring, and a reactive 3-hydroxyl group for chemical elaboration—make it an ideal foundation for creating libraries of compounds aimed at a wide array of CNS targets, including cholinesterases, muscarinic receptors, and histamine receptors. This guide provides an in-depth analysis of the synthesis, strategic application, and proven utility of 1-Benzyl-3-piperidinol hydrochloride in the quest for next-generation CNS therapies.

The Principle of Privileged Scaffolds in CNS Drug Design

The development of drugs targeting the CNS is fraught with challenges, most notably the need to cross the formidable blood-brain barrier (BBB). Medicinal chemists often turn to privileged scaffolds—molecular cores that are consistently found in successful drugs and demonstrate the ability to bind to multiple protein targets. The aporphine structure is one such example in CNS drug discovery.[1] The piperidine ring, a saturated heterocycle, is a cornerstone of many CNS-active agents due to its three-dimensional structure and its ability to present substituents in precise spatial orientations.

When combined with an N-benzyl group, the resulting N-benzyl piperidine motif becomes particularly powerful.[2] This fragment offers a blend of properties that are highly desirable for CNS drug candidates:

-

Structural Flexibility: The piperidine ring can adopt various conformations (e.g., chair, boat), allowing for optimal fitting into diverse binding pockets.

-

Physicochemical Tuning: The N-benzyl group enhances lipophilicity, a key factor in passive diffusion across the BBB, and can engage in crucial cation-π interactions with target proteins.[2]

-

Synthetic Tractability: The scaffold is readily synthesized and can be functionalized at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Profile of 1-Benzyl-3-piperidinol

This compound is the common salt form of the parent compound, enhancing its stability and handling properties. The free base is a colorless liquid. Its strategic importance is rooted in its distinct structural components.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| CAS Number | 14813-01-5 | |

| Key Structural Features | N-Benzyl Group, 3-Hydroxyl, Piperidine Ring |

graph "Structural_Features" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];main [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=693762&t=l", pos="0,0!"]; N_benzyl [label="N-Benzyl Group\n• Enhances lipophilicity\n• Aids BBB penetration\n• Potential for cation-π interactions", pos="-2.5,1.5!"]; Piperidine [label="Piperidine Ring\n• 3D conformational flexibility\n• Scaffolding core", pos="-2.5,-1.5!"]; Hydroxyl [label="3-Hydroxyl Group\n• Key handle for derivatization\n• H-bond donor/acceptor", pos="2.5,0!"]; edge [style=dashed, color="#5F6368"]; N_benzyl -- main [len=1.5]; Piperidine -- main [len=1.5]; Hydroxyl -- main [len=1.5];

}

Synthesis and Chemical Handling

The accessibility of 1-Benzyl-3-piperidinol is a major advantage for its use in drug discovery campaigns. It is typically synthesized via the reduction of its corresponding ketone, 1-benzyl-3-piperidone. The hydrochloride salt of this precursor is often used as the starting material.[4][5]

Detailed Experimental Protocol: Synthesis from 1-Benzyl-3-piperidone

This protocol is a representative method based on established procedures.[5]

-

Free-Basing: N-benzyl-3-piperidone hydrochloride is dissolved in water and treated with an aqueous solution of a mild base, such as potassium carbonate (K₂CO₃), until the solution is alkaline. The resulting free base is extracted into an organic solvent like ethyl acetate.

-

Causality: The hydrochloride salt is highly water-soluble. Converting it to the free base makes it soluble in organic solvents, allowing for its extraction and separation from inorganic salts.

-

-

Reduction: The dried ethyl acetate solution containing the free base is removed under vacuum. The residue is redissolved in an alcohol solvent, typically ethanol or methanol. Sodium borohydride (NaBH₄) is then added portion-wise while cooling the mixture in an ice bath. The reaction is stirred overnight at room temperature.

-

Causality: Sodium borohydride is a mild and selective reducing agent (hydride donor) that efficiently reduces ketones to secondary alcohols without affecting other potentially sensitive functional groups. An alcoholic solvent is used as it is protic and compatible with NaBH₄.

-

-